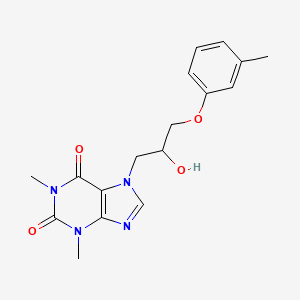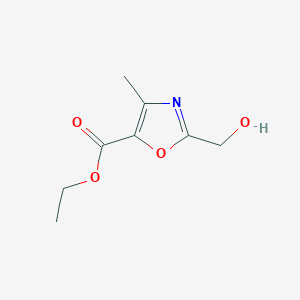![molecular formula C19H19F3N6O B2981195 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021025-48-8](/img/structure/B2981195.png)
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that plays a significant role in various scientific fields. Its structure includes a pyrrolidine ring, a pyrazolopyrimidine core, and a trifluoromethylbenzamide moiety, giving it unique properties and interactions. The synthesis and manipulation of such a compound are crucial for understanding its applications and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process involving the following:
Formation of the pyrazolopyrimidine core: : This step often involves cyclization reactions using precursors like hydrazines and aldehydes under acidic or basic conditions.
Attachment of the pyrrolidine ring: : This might be achieved through nucleophilic substitution or addition reactions where the pyrrolidine ring is introduced.
Formation of the trifluoromethylbenzamide moiety: : This generally involves coupling reactions, possibly utilizing trifluoromethyl anhydride or trifluoromethylbenzoyl chloride under conditions promoting amide bond formation.
The exact conditions, such as solvents, temperature, and catalysts, vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production may scale up these synthetic routes, often optimizing for cost, yield, and environmental impact. Techniques like continuous flow synthesis, automated reactors, and green chemistry principles may be employed to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, especially on the pyrrolidine or benzamide moieties, using oxidizing agents like permanganate or chromium trioxide.
Reduction: : Reductive conditions, such as catalytic hydrogenation or metal hydrides, can reduce various functional groups within the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic or heterocyclic rings, influenced by the presence of activating or deactivating groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogens, nucleophiles like amines or thiols
Major Products
Depending on the reaction conditions, major products can include hydroxylated, aminated, or halogenated derivatives, as well as various reduced forms of the initial compound.
Applications De Recherche Scientifique
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has diverse applications in:
Chemistry: : As a building block for synthesizing more complex molecules, and as a ligand in coordination chemistry.
Biology: : Potentially as an enzyme inhibitor or receptor agonist/antagonist, aiding in the study of biochemical pathways.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antiviral activities.
Industry: : Used in the development of novel materials, such as polymers or nanomaterials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is often related to its interaction with biological macromolecules. It may bind to specific enzymes or receptors, altering their function and modulating biological pathways. Key molecular targets could include kinases, G-protein coupled receptors, or ion channels, with the compound acting through mechanisms such as competitive inhibition or allosteric modulation.
Comparaison Avec Des Composés Similaires
When compared to similar compounds:
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide: is unique due to its trifluoromethyl group, enhancing its lipophilicity and metabolic stability.
Similar compounds: may include other pyrazolopyrimidine derivatives, pyrrolidine-containing molecules, and trifluoromethyl-substituted benzamides, each with varying degrees of biological activity and chemical properties.
This compound stands out for its combination of structural features, making it a valuable asset in various research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c20-19(21,22)14-5-3-4-13(10-14)18(29)23-6-9-28-17-15(11-26-28)16(24-12-25-17)27-7-1-2-8-27/h3-5,10-12H,1-2,6-9H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQBRBBDCSIOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

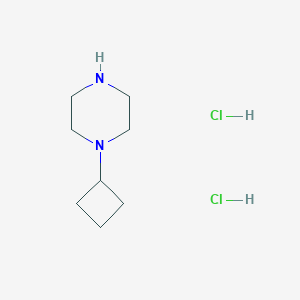
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2981119.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981120.png)
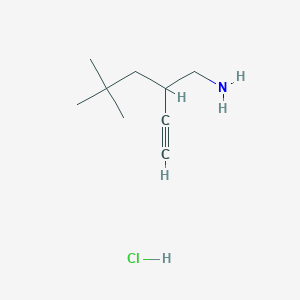
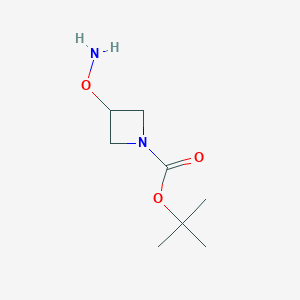
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate](/img/structure/B2981126.png)
![2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol](/img/structure/B2981127.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)
